molecular formula C3H9N3O2S B3033662 Hypotaurocyamine CAS No. 1119-54-6

Hypotaurocyamine

Cat. No.: B3033662
CAS No.: 1119-54-6
M. Wt: 151.19 g/mol
InChI Key: KYRKWKDNGQIWHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hypotaurocyamine is a small molecule compound that has been studied for its potential applications in scientific research, medicine, and biotechnology. It has been found to possess a wide range of biochemical and physiological effects, as well as a mechanism of action that is still being explored.

Scientific Research Applications

Diterpene Derivatives in Marine Sponges

Hypotaurocyamine has been studied in the context of marine biology, specifically in Caribbean sea sponges. Researchers isolated new diterpene derivatives of this compound, named (-)-agelasidine C and (-)-agelasidine D, from the sea sponge Agelas clathrodes. The structural analysis of these compounds contributes to our understanding of marine natural products and their potential applications (Morales & Rodríguez, 1992).

Enzymatic Evolution in Sipunculid Worms

In a study on sipunculid worms, this compound kinase (HTK) was identified as a member of the phosphagen kinase family. This kinase shows activity for this compound and taurocyamine, indicating its unique role in these marine organisms. The research provided insights into the evolution of HTK in sipunculids, contributing to our understanding of enzymatic evolution and function in different species (Uda, Iwai, & Suzuki, 2005).

Synthetic Applications

The total synthesis of (+)-Agelasidine C, a marine diterpenoid with a this compound group, was explored to understand how to introduce a this compound unit into a terpenic chain. This synthesis research is significant for advancing the field of organic chemistry and for exploring the potential of marine-derived compounds in various applications (Asao, Iio, & Tokoroyama, 1989).

Enzymatic Specificity and Inhibition

Research on this compound phosphokinase, extracted from Phascolosoma vulgare muscles, focused on its enzymatic activity and specificity. This enzyme was compared to taurocyamine phosphokinase, highlighting differences in substrate specificity and inhibition patterns. Such studies contribute to our understanding of enzymatic mechanisms and regulation in different organisms (Thoai, Robin, & Pradel, 1963).

Properties

IUPAC Name

2-(diaminomethylideneamino)ethanesulfinic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9N3O2S/c4-3(5)6-1-2-9(7)8/h1-2H2,(H,7,8)(H4,4,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYRKWKDNGQIWHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS(=O)O)N=C(N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hypotaurocyamine
Reactant of Route 2
Reactant of Route 2
Hypotaurocyamine
Reactant of Route 3
Reactant of Route 3
Hypotaurocyamine
Reactant of Route 4
Reactant of Route 4
Hypotaurocyamine
Reactant of Route 5
Reactant of Route 5
Hypotaurocyamine
Reactant of Route 6
Hypotaurocyamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.